molecular formula C8H8N4O B1334433 1-(Formamidomethyl)-1H-benzotriazole CAS No. 87022-36-4

1-(Formamidomethyl)-1H-benzotriazole

Cat. No.: B1334433
CAS No.: 87022-36-4
M. Wt: 176.18 g/mol
InChI Key: AUDGAMZNNDGYAX-UHFFFAOYSA-N
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Description

1-(Formamidomethyl)-1H-benzotriazole is a chemical compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Formamidomethyl)-1H-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Formamidomethyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamidomethyl group to other functional groups, such as amines.

    Substitution: The benzotriazole ring can undergo substitution reactions, where the formamidomethyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.

Scientific Research Applications

1-(Formamidomethyl)-1H-benzotriazole has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays.

    Industry: Used as a corrosion inhibitor in various industrial processes, protecting metals from oxidation and degradation.

Mechanism of Action

The mechanism of action of 1-(Formamidomethyl)-1H-benzotriazole involves its interaction with molecular targets through its formamidomethyl group. This group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The benzotriazole ring can also participate in π-π stacking interactions, further enhancing its binding affinity to targets.

Comparison with Similar Compounds

    Benzotriazole: The parent compound, lacking the formamidomethyl group, is widely used as a corrosion inhibitor and in organic synthesis.

    1-(Hydroxymethyl)-1H-benzotriazole: Similar in structure but with a hydroxymethyl group, it has different reactivity and applications.

    1-(Aminomethyl)-1H-benzotriazole: Contains an aminomethyl group, offering distinct chemical properties and uses.

Uniqueness: 1-(Formamidomethyl)-1H-benzotriazole is unique due to its formamidomethyl group, which imparts specific reactivity and potential applications not found in its analogs. This uniqueness makes it valuable in specialized research and industrial applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDGAMZNNDGYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397362
Record name 1-(Formamidomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87022-36-4
Record name 1-(Formamidomethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Formamidomethyl)-1H-benzotriazole
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